3-Azidocyclobutan-1-amine;hydrochloride

Description

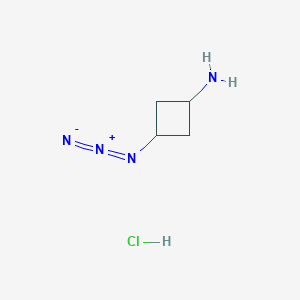

3-Azidocyclobutan-1-amine hydrochloride is a cyclobutane-derived compound featuring an azide (-N₃) group and a primary amine (-NH₂) moiety, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClN₄O (calculated from the molecular weight of 149.62 g/mol and components listed in ). The azide group confers unique reactivity, particularly in "click chemistry" (e.g., Huisgen cycloadditions), while the cyclobutane ring offers structural rigidity, making it a valuable building block in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-azidocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQOAHDCENOICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclobutan-1-amine typically involves the following steps:

Formation of Cyclobutanone: The starting material, cyclobutanone, is prepared through the cyclization of 1,3-butadiene.

Amination: Cyclobutanone undergoes reductive amination with ammonia or a primary amine to form cyclobutan-1-amine.

Azidation: The amine group is then converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods: Industrial production of 3-Azidocyclobutan-1-amine;hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:

Batch Process: The synthesis is carried out in large reactors where each step is performed sequentially.

Continuous Flow Process: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Rearrangement Reactions: The Curtius rearrangement involves the thermal decomposition of acyl azides to form isocyanates, which can further react to form ureas or carbamates.

Common Reagents and Conditions:

Sodium Azide (NaN₃): Used for azidation reactions.

Lithium Aluminium Hydride (LiAlH₄): Used for reduction of azides to amines.

Palladium on Carbon (Pd/C): Used for catalytic hydrogenation.

Major Products:

1,2,3-Triazoles: Formed from cycloaddition reactions.

Primary Amines: Formed from reduction reactions.

Isocyanates: Formed from rearrangement reactions.

Scientific Research Applications

Chemistry:

Click Chemistry: 3-Azidocyclobutan-1-amine is used in click chemistry for the synthesis of 1,2,3-triazoles, which are important in drug discovery and materials science.

Biology:

Bioconjugation: The azide group can be used for bioconjugation reactions to label biomolecules with fluorescent tags or other probes.

Medicine:

Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those containing triazole moieties.

Industry:

Mechanism of Action

The mechanism of action of 3-Azidocyclobutan-1-amine;hydrochloride primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Key Observations:

Azide vs. Cyclohexyl Substituents : The azide group in 3-azidocyclobutan-1-amine enhances reactivity for bioorthogonal reactions, whereas the cyclohexyl group in 3-cyclohexylcyclobutan-1-amine hydrochloride provides lipophilicity, favoring membrane permeability in drug candidates.

Molecular Complexity : The hydroxyphenyl-containing compound (294.78 g/mol) is significantly larger and more complex, suggesting use in targeted delivery systems or enzyme inhibitors.

Application-Driven Differences

- Pharmaceuticals : 3-Cyclohexylcyclobutan-1-amine hydrochloride is emphasized for drug discovery due to its lipophilic profile, whereas the azide derivative’s utility lies in bioconjugation or polymer chemistry.

- Material Science : The rigid cyclobutane-azide combination could enable synthesis of high-strength polymers or metal-organic frameworks (MOFs), contrasting with pyrrolidone derivatives’ use in flexible coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.